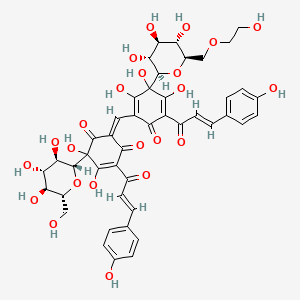
(E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Safflower red is a polyketide synthase-derived quinochalcone glucoside red pigment originally isolated from C. tinctorius that has diverse biological activities. Safflower red (100 and 200 µM) inhibits LPS-induced decreases in collagen II and aggrecan levels and reverses LPS-induced increases in TNF expression in isolated rat nucleus pulposus cells. It reverses decreases in serum glutathione (GSH) and superoxide dismutase (SOD) levels and increases in serum malondialdehyde (MDA) levels, as well as decreases infarct area and brain edema induced by middle cerebral artery occlusion (MCAO), in a rat model of cerebral ischemia-reperfusion injury when administered at a dose of 40 mg/kg. Formulations containing safflower red have been used in the food, cosmetics, and clothing industries.
Carthamin is composed of two chalcones; from Carthamus tinctorius; the conjugated bonds cause a red color; derived from precarthamin by a decarboxylase.
Actividad Biológica
The compound (E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione (CAS: 36338-96-2) is a complex polyphenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C43H42O22, with a molecular weight of 910.78 g/mol. The structure features multiple hydroxyl groups and phenolic functionalities that are characteristic of flavonoids and related polyphenolic compounds. These structural elements are critical for its biological activity.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of polyphenolic compounds. The presence of hydroxyl groups in the compound's structure likely contributes to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with multiple hydroxyl groups exhibit enhanced antioxidant capacity due to their ability to donate electrons and stabilize free radicals .
Antimicrobial Effects
Flavonoids and related compounds have demonstrated significant antimicrobial activity against various bacterial strains. The compound's structural features suggest it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. For instance:
- Gram-positive bacteria : The compound may exhibit stronger activity against Gram-positive bacteria due to their more accessible cell wall structures compared to Gram-negative bacteria .
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspases or modulation of signaling pathways associated with cell survival .
Case Studies and Research Findings
- Antioxidant Studies : A study evaluating various flavonoids found that those with multiple hydroxyl substituents showed superior antioxidant activity compared to their methylated counterparts .
- Antimicrobial Research : In vitro tests demonstrated that related flavonoids exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against specific bacterial strains . This suggests that the compound could be effective in treating infections caused by resistant bacteria.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
36338-96-2 |
|---|---|
Fórmula molecular |
C43H42O22 |
Peso molecular |
910.78 |
Nombre IUPAC |
(2E)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethoxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C45H46O23/c46-13-14-66-17-27-33(55)35(57)37(59)43(68-27)45(65)39(61)23(31(53)29(41(45)63)25(51)12-6-19-3-9-21(49)10-4-19)15-22-30(52)28(24(50)11-5-18-1-7-20(48)8-2-18)40(62)44(64,38(22)60)42-36(58)34(56)32(54)26(16-47)67-42/h1-12,15,26-27,32-37,42-43,46-49,54-59,61-65H,13-14,16-17H2/b11-5+,12-6+,22-15+/t26-,27-,32-,33-,34+,35+,36-,37-,42-,43-,44?,45?/m1/s1 |
Clave InChI |
WLYGSPLCNKYESI-HTALNNRZSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(C(=C(C2=O)C=C3C(=O)C(=C(C(C3=O)(C4C(C(C(C(O4)CO)O)O)O)O)O)C(=O)C=CC5=CC=C(C=C5)O)O)(C6C(C(C(C(O6)COCCO)O)O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carthamin; Natural Red 26; Liofresh Red CR; Safflower red; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















